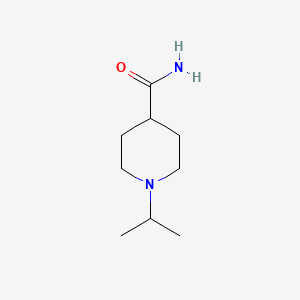![molecular formula C12H14BrNO B3121140 n-[4-Bromophenyl]caprolactam CAS No. 280120-09-4](/img/structure/B3121140.png)
n-[4-Bromophenyl]caprolactam
説明
科学的研究の応用
Polymer Synthesis and Modification
n-[4-Bromophenyl]caprolactam is involved in the advancement of polymer chemistry, particularly in the synthesis of polyamides and copolymers. For instance, the anionic polymerization of ε-caprolactam, when activated by esters, has been examined for its mechanism and efficiency, highlighting its application in creating diverse polymeric materials (Merna, Chromcová, Brozek, & Roda, 2006). Moreover, research into the anionic ring-opening polymerization of caprolactam employing bisimide initiators offers insights into monomer conversion, molecular weight, and crystallinity of polymers, which are crucial for the development of nylon and related materials (Udipi, Davé, Kruse, & Stebbins, 1997).
Environmental Assessments of Novel Technologies
The environmental impact of novel technologies using caprolactam, such as improved catalysis for its production, has been evaluated, providing a comprehensive understanding of its sustainability (Roes & Patel, 2011). These assessments are essential for developing environmentally friendly methods for caprolactam production, which is a crucial monomer for nylon synthesis.
Biotechnological Applications
Recent biotechnological advancements have explored the potential of this compound in biosynthesis and as a metabolite sensor. For instance, the identification and application of a highly sensitive lactam biosensor from Pseudomonas putida offer a powerful tool for the development of novel routes to the biological synthesis of caprolactam (Thompson et al., 2019). This indicates the growing interest in utilizing caprolactam in biotechnological applications, particularly in the production of bio-based polymers.
Material Science and Engineering
The exploration of caprolactam and its derivatives in material science has led to the development of innovative materials with specific properties. For example, the synthesis and characterization of de-crosslinkable polyamides containing hexaarylbisimidazolyl moieties demonstrate the potential of this compound in creating materials with unique functionalities (Takasaki & Iwamura, 2018). These materials have applications in various industries, including electronics and automotive, where specific material properties are required.
作用機序
Target of Action
n-[4-Bromophenyl]caprolactam, a derivative of caprolactam, is primarily used in the synthesis of polyamides . The primary targets of this compound are the monomers that undergo polymerization to form polyamides .
Mode of Action
The compound interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the lactam ring in the caprolactam molecule, leading to the formation of linear polymers . The polymerization process is highly efficient and versatile, leading to significant advances in polyamide chemistry .
Biochemical Pathways
The biochemical pathway affected by this compound is the caprolactam degradation pathway . This pathway involves the conversion of caprolactam to 6-aminocaproic acid by a caprolactamase enzyme, followed by the deamination of 6-aminocaproic acid to produce 6-oxohexanoate by an aminotransferase . The downstream effects include the production of adipate, which is further metabolized .
Pharmacokinetics
The pharmacokinetics of caprolactam, the parent compound of this compound, indicate that it is rapidly absorbed, distributed, and excreted without accumulating in the organism .
Result of Action
The molecular effect of this compound’s action is the formation of polyamides, which have a wide range of applications in various industries . On a cellular level, certain bacteria, such as Arthrobacter sp., can grow in the presence of caprolactam, indicating a potential influence on microbial communities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, caprolactam has been found to affect the growth of ecologically important soil bacteria . It inhibited the growth of several Bacillus sp. and Rhizobium sp., but cells of Arthrobacter sp. were able to grow in the presence of caprolactam . This suggests that the environmental presence of caprolactam can influence microbial diversity and function.
特性
IUPAC Name |
1-(4-bromophenyl)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-5-7-11(8-6-10)14-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIWSHDUPMAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



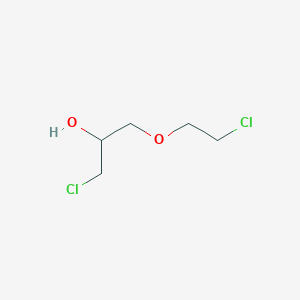

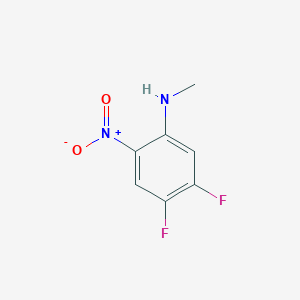
![[4-(Ethoxycarbonyl)cyclohexylidene]acetic acid](/img/structure/B3121085.png)
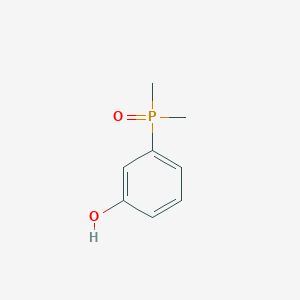

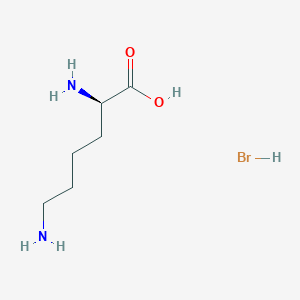

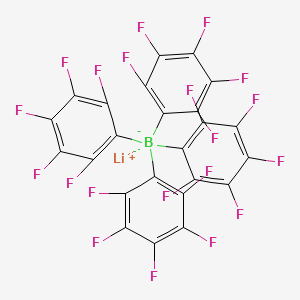
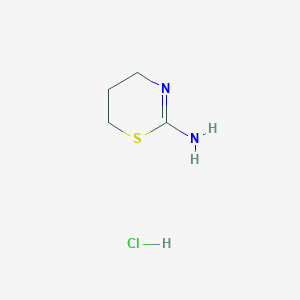
![2-Oxa-5-azabicyclo[2.2.2]octane](/img/structure/B3121119.png)

